molecular formula C16H18F3N3O B2762569 (2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide CAS No. 2411330-11-3

(2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide

Cat. No.: B2762569
CAS No.: 2411330-11-3
M. Wt: 325.335
InChI Key: JFRIEVRRNBYYII-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a trifluoroindole moiety, and a butenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Moiety: The trifluoroindole can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate alkyl halide in the presence of a base.

    Formation of the Butenamide Linkage: The final step involves the reaction of the alkylated indole with acryloyl chloride in the presence of a base to form the butenamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the trifluoroindole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or indole derivatives.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroindole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: (2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide is unique due to its combination of a dimethylamino group, a trifluoroindole moiety, and a butenamide linkage. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-22(2)7-3-4-13(23)20-6-5-10-9-21-16-11(10)8-12(17)14(18)15(16)19/h3-4,8-9,21H,5-7H2,1-2H3,(H,20,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRIEVRRNBYYII-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.